1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
Description
1-(4-(3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a triazolopyrimidine derivative characterized by a phenyl-substituted triazolo[4,5-d]pyrimidine core linked to a piperazine ring and a butanone moiety. This structure positions it within a class of heterocyclic compounds known for diverse pharmacological activities, including kinase inhibition, receptor modulation, and enzyme targeting .
Properties
IUPAC Name |
1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-2-6-15(26)23-9-11-24(12-10-23)17-16-18(20-13-19-17)25(22-21-16)14-7-4-3-5-8-14/h3-5,7-8,13H,2,6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYAZEHVLKGATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step usually involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and formamide.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using phenylboronic acid and a suitable palladium catalyst.
Formation of the Piperazine Moiety: Piperazine is often introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Linking the Butanone Chain: The final step involves the attachment of the butanone chain, which can be achieved through alkylation reactions using butanone derivatives and appropriate bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Reactivity of the Piperazine Ring
The piperazine moiety in this compound participates in nucleophilic substitution and acylation reactions.
Key Reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts.
-
Acylation : Forms amide derivatives when treated with acyl chlorides or anhydrides (e.g., acetic anhydride).
Example Reaction Table:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-methylpiperazine derivative | ~75% | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, RT | Acetylated piperazine intermediate | ~68% |
Triazolopyrimidine Core Modifications
The triazolopyrimidine system undergoes electrophilic aromatic substitution (EAS) and metal-catalyzed coupling reactions.
Documented Reactions:
-
Halogenation : Bromination at the C5 position using N-bromosuccinimide (NBS) in DMF.
-
Suzuki Coupling : Cross-coupling with arylboronic acids in the presence of Pd(PPh₃)₄ .
Mechanistic Insight:
The electron-deficient nature of the triazolopyrimidine ring directs electrophiles to the C5 position, as confirmed by DFT calculations in related compounds.
Ketone Functional Group Reactivity
The butan-1-one group enables nucleophilic additions and reductions.
Key Transformations:
-
Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol.
-
Grignard Addition : Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols .
Experimental Data:
| Reaction | Conditions | Product Purity (HPLC) | Reference |
|---|---|---|---|
| NaBH₄ Reduction | EtOH, 0°C, 2 hr | >95% | |
| MeMgBr Addition | THF, -78°C, 1 hr | 89% |
Biological Activity-Driven Reactions
The compound interacts with biological targets via hydrogen bonding and π-π stacking, inferred from related triazolopyrimidine derivatives:
DPP-IV Inhibition Mechanism (Analogous to ):
-
The triazolopyrimidine core binds to the S1 pocket of DPP-IV.
-
The piperazine group stabilizes interactions with Glu205/Glu206 residues.
Structure-Activity Relationship (SAR) Findings:
| Modification Site | Effect on Activity | IC₅₀ Shift | Source |
|---|---|---|---|
| Piperazine alkylation | Reduced binding affinity | 18 nM → 220 nM | |
| C5 bromination | Enhanced selectivity | 2.5-fold improvement |
Stability and Degradation Pathways
The compound shows sensitivity to:
-
Acidic Hydrolysis : Degrades in HCl (1M) at 60°C via cleavage of the piperazine-ketone bond.
-
Oxidative Stress : Forms N-oxide derivatives under H₂O₂ exposure.
Unexplored Reactivity and Research Gaps
-
Photochemical Reactions : Potential for [2+2] cycloadditions under UV light (unreported).
-
Metal Complexation : Coordination with transition metals (e.g., Ru, Pd) remains unstudied.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can inhibit mTOR and PI3K pathways, which are critical in cancer cell proliferation and survival. A patent (EP2252296A1) describes the use of triazolo[4,5-d]pyrimidine compounds in treating various cancers, including glioblastoma and other human tumor models .
Anticonvulsant Properties
The compound's structural similarity to known anticonvulsants suggests potential efficacy in treating epilepsy. A study demonstrated that related triazole derivatives exhibited anticonvulsant activity in animal models, indicating that similar compounds could be developed for therapeutic use against seizures .
Antimicrobial Activity
Triazolo[4,5-d]pyrimidines have also been explored for their antimicrobial properties. Research suggests that these compounds can exhibit activity against a range of bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or metabolic pathways .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to interact with nucleotide-binding sites, potentially inhibiting enzyme activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine moiety can improve solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Fluorinated Analog: 1-{4-[3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one
- Structural Differences : The 4-fluorophenyl substituent replaces the phenyl group on the triazolo ring .
- Functional Implications: Fluorination often enhances metabolic stability and binding affinity due to increased electronegativity and reduced susceptibility to oxidative metabolism. This analog may exhibit improved pharmacokinetic properties compared to the non-fluorinated parent compound .
Acetylated Derivative: 1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one (7b)
- Structural Differences: Features a benzyl group on the triazolo ring and a shorter acetyl chain (ethanone) instead of butanone .
- The acetyl chain’s shorter length may limit steric interactions in binding pockets, affecting target selectivity .
CB2R Agonist: (S)-RG7774
- Structural Differences : Contains a tert-butyl group, a tetrazolylmethyl substituent, and a pyrrolidin-ol moiety .
- Functional Implications : The tert-butyl group enhances hydrophobic interactions, while the tetrazolylmethyl group contributes to hydrogen bonding. RG7774’s pyrrolidin-ol moiety is critical for CB2 receptor agonism, a property absent in the target compound, which lacks hydroxyl groups .
Propylthio-Substituted Analog: N1-(3-Benzyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N2-methylethane-1,2-diamine (11)
- Structural Differences : Incorporates a propylthio group at position 5 and a methylated ethylenediamine side chain .
Comparative Data Table
Key Research Findings
Piperazine Linker Optimization : The piperazine moiety in the target compound and its analogs is critical for maintaining conformational flexibility, enabling interactions with diverse targets (e.g., kinases, GPCRs) .
Ketone Chain Length: Butanone’s extended chain (vs. ethanone in 7b) may reduce metabolic clearance by avoiding rapid oxidation of shorter alkyl chains .
Substituent Effects on Selectivity :
- Fluorophenyl vs. Phenyl : Fluorination in the 4-fluorophenyl analog () could improve target affinity through halogen bonding, as seen in kinase inhibitors like imatinib .
- Benzyl vs. Phenyl : Benzyl groups (e.g., in 7b) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
Triazolopyrimidine Core : The core’s planar structure facilitates π-π stacking with aromatic residues in binding pockets, a feature shared across analogs .
Biological Activity
The compound 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a derivative of triazolo[4,5-d]pyrimidine and piperazine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Modulation : The compound acts as a modulator of several receptors involved in signal transduction pathways. It has shown affinity for serotonin receptors and dopamine receptors, which play crucial roles in mood regulation and neurological functions.
- Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit certain kinases involved in cell proliferation and survival, thereby exhibiting potential anti-cancer properties.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of similar triazolo[4,5-d]pyrimidine derivatives. For example:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 1 | 250 | Effective against S. aureus |
| 2 | 350 | Effective against E. coli |
| 3 | 500 | Moderate activity against P. aeruginosa |
These results suggest that modifications in the triazolo[4,5-d]pyrimidine structure can significantly influence antimicrobial potency .
Anticancer Activity
Research has demonstrated that compounds structurally related to 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one exhibit promising anticancer activity. In vitro studies reveal:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
These findings indicate the compound's potential as an anticancer agent through apoptosis induction and cell cycle modulation .
Case Studies
Several case studies have highlighted the therapeutic potential of triazolo[4,5-d]pyrimidine derivatives:
- Case Study on Neurological Disorders : A study involving animal models showed that administration of similar compounds resulted in improved cognitive function and reduced anxiety-like behavior, suggesting potential use in treating depression and anxiety disorders .
- Case Study on Cancer Therapy : Clinical trials with related compounds demonstrated significant tumor reduction in patients with advanced-stage cancers when combined with standard chemotherapy regimens .
Q & A
Basic Research Questions
Q. What are common synthetic routes for synthesizing 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one?
- Methodological Answer : Synthesis typically involves coupling triazolo-pyrimidine derivatives with piperazine intermediates. For example, nucleophilic substitution at the 7-position of the triazolo-pyrimidine core with a piperazine moiety, followed by ketone functionalization via alkylation or acylation. Reaction conditions (e.g., solvent polarity, temperature) should be optimized to minimize side products like unreacted intermediates or dimerization byproducts. Reference standards for analogous triazolo-piperazine compounds suggest using anhydrous solvents (e.g., DMF or THF) and catalytic bases (e.g., KCO) .
Q. How can spectroscopic methods (NMR, HPLC) characterize the compound’s purity and structural integrity?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the presence of the triazolo-pyrimidine aromatic system (δ 8.5–9.0 ppm for pyrimidine protons) and piperazine methylene groups (δ 2.5–3.5 ppm). Compare with spectral data from structurally related compounds (e.g., triazolo-pyridine derivatives) .
- HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection (254 nm) to quantify purity. Impurity profiling should reference pharmacopeial standards for triazolo-piperazine analogs (e.g., BP-grade impurities) .
Q. What are the solubility properties and formulation considerations for this compound?
- Methodological Answer : Solubility screening in polar (e.g., methanol, DMSO) and non-polar solvents (chloroform) is critical for in vitro assays. Evidence from similar ketone-containing triazolo derivatives indicates moderate solubility in chloroform and methanol but limited aqueous solubility . For in vivo studies, consider nanoformulation (liposomes) or co-solvents (e.g., PEG-400) to enhance bioavailability.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow general piperazine safety guidelines: use fume hoods, nitrile gloves, and eye protection. For related compounds (e.g., phenol-piperazine derivatives), acute toxicity data suggest avoiding inhalation and skin contact. Consult SDS sheets for structurally analogous triazolo-pyrimidines, which recommend emergency washing with water and immediate medical consultation for exposure .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolyzed ketone or piperazine ring cleavage).
- Thermal Stability : Store samples at 4°C (short-term) and -20°C (long-term), referencing storage conditions for similar triazolo derivatives .
Advanced Research Questions
Q. How to design mechanistic studies to investigate interactions between this compound and biological targets (e.g., kinases)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. For enzyme inhibition assays, employ fluorescence-based kinase activity kits (e.g., ADP-Glo™). Cross-reference with studies on triazolo-pyrimidine analogs, which often target ATP-binding pockets due to their structural mimicry of purine bases .
Q. What strategies are effective for impurity profiling during large-scale synthesis?
- Methodological Answer : Combine LC-MS/MS and preparative HPLC to isolate and identify impurities. Reference pharmacopeial guidelines (e.g., BP standards) for triazolo-piperazine impurities, such as unreacted intermediates or regioisomers. Quantify impurities using external calibration curves validated against certified reference materials .
Q. How does X-ray crystallography aid in resolving structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction can confirm the triazolo-pyrimidine ring conformation and piperazine spatial arrangement. For example, analogous triazolo-pyrimidinyl furazan derivatives were crystallized in monoclinic systems (space group P2/c) with hydrogen-bonding networks stabilizing the lattice .
Q. How to evaluate the environmental fate and degradation pathways of this compound?
- Methodological Answer : Follow methodologies from environmental impact studies (e.g., Project INCHEMBIOL):
- Abiotic Degradation : Expose to UV light or oxidizing agents (e.g., HO) and analyze breakdown products via GC-MS.
- Biotic Degradation : Use soil microcosms or activated sludge systems to assess microbial metabolism .
Q. What computational methods predict the compound’s pharmacokinetic parameters (e.g., logP, bioavailability)?
- Methodological Answer : Apply QSAR models (e.g., SwissADME) to estimate logP (predicted ~2.5 for triazolo-piperazine analogs) and blood-brain barrier permeability. Molecular docking (AutoDock Vina) can simulate interactions with cytochrome P450 enzymes to predict metabolic stability .
Q. How can structural modifications optimize the compound’s bioavailability while retaining activity?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the butanone side chain to enhance solubility. Compare with sitagliptin analogs, where ketone-to-amine conversion improved oral bioavailability. Validate modifications using in situ intestinal perfusion models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
